2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate
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Overview
Description
2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a triazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate typically involves multiple steps. One common route starts with the preparation of 4-fluorophenylamine, which is then reacted with cyanuric chloride to form an intermediate triazine compound. This intermediate is further reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-thiophene: Used in the synthesis of Canagliflozin, a diabetes medication.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Studied for its potential therapeutic applications in cancer and inflammation.
Uniqueness
What sets 2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate apart is its unique combination of a thiophene ring and a triazine ring, which imparts distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H16FN5O2S2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methylsulfanyl]ethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C17H16FN5O2S2/c18-11-3-5-12(6-4-11)20-17-22-14(21-16(19)23-17)10-26-9-7-25-15(24)13-2-1-8-27-13/h1-6,8H,7,9-10H2,(H3,19,20,21,22,23) |
InChI Key |
UPPAKUVOXQBVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCCSCC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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